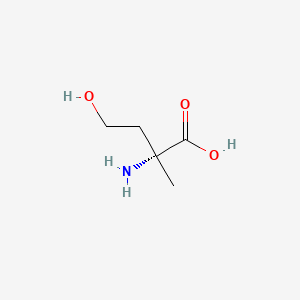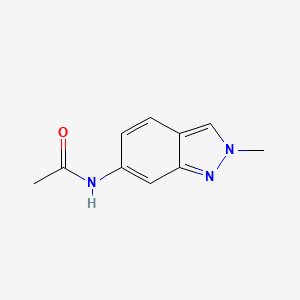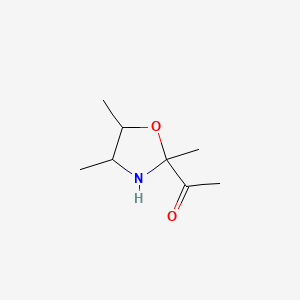
Benzamide, p-isobutoxy-N-(3-morpholinopropyl)thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Isobutoxy-N-(3-morpholinopropyl)thiobenzamide is a chemical compound with a complex structure that includes an isobutoxy group, a morpholinopropyl group, and a thiobenzamide core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Isobutoxy-N-(3-morpholinopropyl)thiobenzamide typically involves multiple steps, starting with the preparation of the core thiobenzamide structure. The isobutoxy group is introduced through an etherification reaction, while the morpholinopropyl group is added via a nucleophilic substitution reaction. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of p-Isobutoxy-N-(3-morpholinopropyl)thiobenzamide may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems .
化学反応の分析
Types of Reactions
p-Isobutoxy-N-(3-morpholinopropyl)thiobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiobenzamide core, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiobenzamide structure, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
p-Isobutoxy-N-(3-morpholinopropyl)thiobenzamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
作用機序
The mechanism of action of p-Isobutoxy-N-(3-morpholinopropyl)thiobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
類似化合物との比較
Similar Compounds
Similar compounds to p-Isobutoxy-N-(3-morpholinopropyl)thiobenzamide include other thiobenzamides with different substituents, such as:
- p-Methoxy-N-(3-morpholinopropyl)thiobenzamide
- p-Ethoxy-N-(3-morpholinopropyl)thiobenzamide
- p-Propoxy-N-(3-morpholinopropyl)thiobenzamide
Uniqueness
What sets p-Isobutoxy-N-(3-morpholinopropyl)thiobenzamide apart from these similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it particularly valuable in certain research and industrial applications .
特性
CAS番号 |
32417-06-4 |
|---|---|
分子式 |
C18H28N2O2S |
分子量 |
336.5 g/mol |
IUPAC名 |
4-(2-methylpropoxy)-N-(3-morpholin-4-ylpropyl)benzenecarbothioamide |
InChI |
InChI=1S/C18H28N2O2S/c1-15(2)14-22-17-6-4-16(5-7-17)18(23)19-8-3-9-20-10-12-21-13-11-20/h4-7,15H,3,8-14H2,1-2H3,(H,19,23) |
InChIキー |
BEPNHGSQGANMPQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=CC=C(C=C1)C(=S)NCCCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


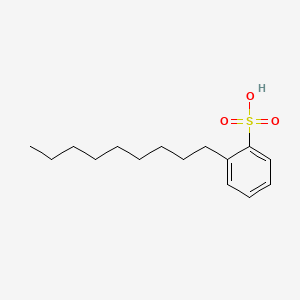
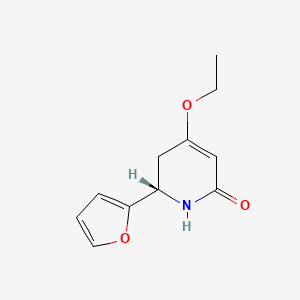
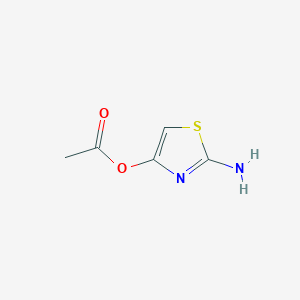
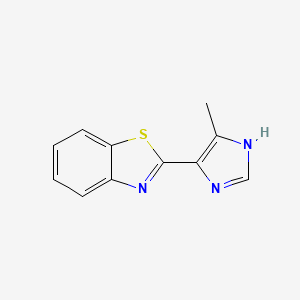
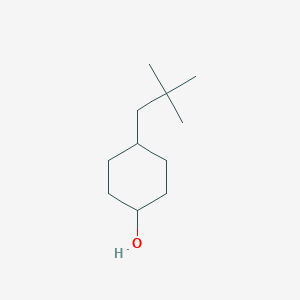
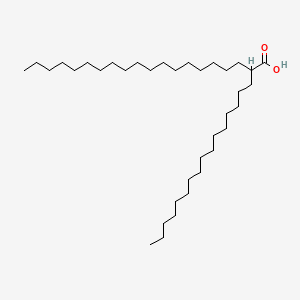
![[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,11-triacetyloxy-2,8-dihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate](/img/structure/B13829629.png)

![1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethyloxidoamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, (2S-cis)-(9CI); 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, N-oxide, (2S-cis)-](/img/structure/B13829646.png)
![(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13829661.png)

